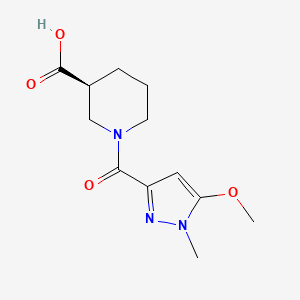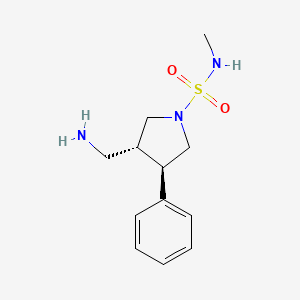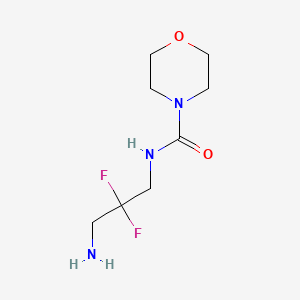
N-(3-amino-2,2-difluoropropyl)oxane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-amino-2,2-difluoropropyl)oxane-3-carboxamide, commonly known as ADOX, is a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase, an enzyme responsible for the hydrolysis of SAH to adenosine and homocysteine. ADOX has been extensively studied for its potential application in cancer therapy and epigenetics research.
Mechanism of Action
ADOX inhibits N-(3-amino-2,2-difluoropropyl)oxane-3-carboxamide hydrolase by binding to the enzyme's active site and forming a covalent bond with the catalytic nucleophile. This results in the accumulation of this compound, which inhibits DNA methyltransferases and histone methyltransferases, leading to epigenetic changes in gene expression. ADOX also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
ADOX has been shown to induce global DNA hypomethylation and histone H3K9 hypomethylation, leading to the upregulation of tumor suppressor genes and the downregulation of oncogenes. ADOX also induces the expression of pro-apoptotic genes and the activation of caspases, leading to apoptosis in cancer cells. In addition, ADOX has been shown to inhibit the proliferation and migration of cancer cells by regulating the expression of cell cycle and migration-related genes.
Advantages and Limitations for Lab Experiments
ADOX is a potent and specific inhibitor of N-(3-amino-2,2-difluoropropyl)oxane-3-carboxamide hydrolase, making it a valuable tool for studying the role of this compound in epigenetic regulation. However, ADOX has a short half-life in vivo and is rapidly metabolized by the liver, limiting its potential application in cancer therapy. In addition, ADOX has been shown to have off-target effects on other enzymes, such as adenosine deaminase and purine nucleoside phosphorylase, which may affect the interpretation of experimental results.
Future Directions
Future research on ADOX should focus on developing more stable analogs with improved pharmacokinetic properties for cancer therapy. In addition, further studies are needed to elucidate the molecular mechanisms underlying the epigenetic effects of ADOX and to identify potential biomarkers for predicting the response to ADOX treatment. Finally, ADOX can be used in combination with other epigenetic drugs or chemotherapy agents to improve the efficacy of cancer therapy.
Synthesis Methods
ADOX can be synthesized by reacting 3-amino-2,2-difluoropropanol with oxalyl chloride to form the corresponding acid chloride, which is then reacted with 3-aminooxetane to produce ADOX. The purity of the synthesized compound can be confirmed by NMR spectroscopy and mass spectrometry.
Scientific Research Applications
ADOX has been extensively studied for its potential application in cancer therapy and epigenetics research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. ADOX has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, ADOX has been used as a tool to study the role of N-(3-amino-2,2-difluoropropyl)oxane-3-carboxamide hydrolase in epigenetic regulation, as this compound is a potent inhibitor of DNA methyltransferases and histone methyltransferases.
Properties
IUPAC Name |
N-(3-amino-2,2-difluoropropyl)oxane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F2N2O2/c10-9(11,5-12)6-13-8(14)7-2-1-3-15-4-7/h7H,1-6,12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXXDULJZYYVCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(=O)NCC(CN)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine](/img/structure/B6645157.png)

![2-[[(1-Ethylpyrazol-3-yl)amino]methyl]-4-fluorophenol](/img/structure/B6645169.png)



![1-[(2-Chloro-6-hydroxyphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B6645201.png)

![2-(aminomethyl)-N-[1-(2-methylphenyl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B6645210.png)
![2-[(6-Chloropyrazin-2-yl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6645212.png)


![2-[(3-Amino-2,2-difluoropropyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B6645237.png)

